1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Description
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (CAS: 175837-01-1) is a specialized indole derivative with a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.3 g/mol . Structurally, it features:
- A dihydroindole (indoline) core, providing conformational rigidity.
- An acetyl group at the 1-position, enhancing metabolic stability.
- A 2-aminopropyl substituent at the 5-position, contributing to basicity and receptor interaction.
- A carbonitrile group at the 7-position, offering electronic effects for reactivity modulation.
This compound is a critical intermediate in synthesizing Silodosin (S465000), a selective α₁a-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . It is hygroscopic and requires storage under inert refrigeration .
Properties
IUPAC Name |
1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLQWSKTXBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602330 | |
| Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175837-01-1 | |
| Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Condensation and Functionalization
The compound is synthesized via a sequence involving indole ring functionalization, side-chain introduction, and protective group manipulation. A key patent (WO2012147107A2) outlines a pathway starting with 1-(3-hydroxypropyl)-5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indole-7-carbonitrile (Formula-6), which undergoes acetylation at the indole nitrogen.
Reaction Scheme:
-
Protection of Amine Group : The primary amine at the 5-position is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
-
Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) at 0–5°C introduces the acetyl group at the 1-position.
-
Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) in DCM yields the final product.
Critical Parameters:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP | THF | 25°C | 85% |
| 2 | AcCl, Et₃N | DCM | 0–5°C | 78% |
| 3 | TFA | DCM | 25°C | 92% |
Alternative Pathway via Benzoate Intermediate
A related method involves 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile as a precursor. Hydrolysis of the benzoyloxy group under basic conditions (e.g., NaOH in methanol/water) followed by acetylation achieves the target compound:
Key Steps:
-
Benzoyloxy Deprotection :
Conducted in methanol/water (3:1) at 50°C for 6 hours. -
Acetylation :
Using acetic anhydride in pyridine at 25°C for 12 hours.
Performance Metrics:
| Parameter | Value |
|---|---|
| Overall Yield | 68% |
| Purity (HPLC) | 99.2% |
| Byproducts | <0.5% |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency:
-
Polar Aprotic Solvents : DMF and THF enhance nucleophilicity in acetylation steps but may lead to side reactions at elevated temperatures.
-
Chlorinated Solvents : DCM minimizes racemization during chiral center retention but requires strict temperature control.
Catalytic Systems:
Temperature and Time Dependencies
Exothermic reactions (e.g., acetyl chloride addition) necessitate gradual reagent addition and cooling:
-
Acetylation : Conducted at 0–5°C to suppress N-acetylation of the indole ring.
-
Hydrolysis : Elevated temperatures (50–60°C) accelerate benzoyloxy cleavage but risk epimerization.
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethanol/water (4:1), yielding brown crystalline solids with:
Crystallization Data:
| Solvent System | Recovery | Purity |
|---|---|---|
| Ethanol/Water | 75% | 99.5% |
| Methanol | 65% | 98.8% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 4.15 (q, 2H, CH₂N), 3.20 (m, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂CN), 2.10 (s, 3H, COCH₃).
Challenges and Mitigation Strategies
Racemization at Chiral Centers
The (2R)-2-aminopropyl side chain is prone to racemization under acidic or high-temperature conditions. Mitigation includes:
Byproduct Formation
Common byproducts include:
-
Over-Acetylated Derivatives : Controlled stoichiometry (1.1 eq AcCl) minimizes this.
-
Cyano Group Hydrolysis : Avoid aqueous conditions during nitrile-containing steps.
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
Suppliers like Nanjing ChemLin Chemical Industry Co., Ltd., and Hubei Jusheng Technology Co., Ltd., provide bulk indole precursors at competitive prices.
Supplier Comparison:
| Supplier | Purity | Price (USD/kg) |
|---|---|---|
| Nanjing ChemLin | 99% | 1,200 |
| Hubei Jusheng | 98.5% | 1,150 |
| Jinan Finer Chemical | 99.2% | 1,300 |
Chemical Reactions Analysis
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction rates and product yields .
Scientific Research Applications
Pharmaceutical Development
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile is primarily recognized as an intermediate in the synthesis of Silodosin, a drug used for treating benign prostatic hyperplasia (BPH). The compound plays a crucial role in the pharmaceutical industry due to its efficacy in modifying biological pathways related to alpha-adrenergic receptors, which are pivotal in urinary flow regulation .
Research has indicated that derivatives of this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.
- Neuroprotective Properties : Some research points towards its neuroprotective effects, which could be beneficial in neurodegenerative disease models .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel indole derivatives. These derivatives have been explored for their potential pharmacological activities, including:
- Antidepressant Activity : Certain modifications of the indole structure have shown promise in preclinical studies for treating depression.
- Anticancer Properties : Research is ongoing into the anticancer potential of similar compounds, focusing on their ability to inhibit tumor growth and metastasis .
Case Study 1: Silodosin Synthesis
In a detailed study published by Kitazawa et al., the synthesis route involving this compound was optimized to enhance yield and purity. The study highlighted the importance of reaction conditions and purification methods in achieving high-quality Silodosin .
A research article evaluated the biological activity of synthesized indole derivatives based on this compound. The study demonstrated significant anti-inflammatory effects in vitro, suggesting its potential application in treating conditions like arthritis .
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use .
Comparison with Similar Compounds
Table 1: Comparison of Silodosin Intermediates
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties | Role in Synthesis |
|---|---|---|---|---|---|
| 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | 175837-01-1 | C₁₄H₁₇N₃O | Acetyl, 2-aminopropyl, carbonitrile | mp >83°C (dec.), hygroscopic | Early intermediate for amine protection |
| 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | 239463-85-5 | C₂₄H₂₆N₃O₃ | Benzoyloxypropyl, 2-aminopropyl, carbonitrile | Higher molecular weight (407.5 g/mol), lipophilic | Late-stage intermediate with benzoyl protection |
Key Differences :
- Substituent Effects : The acetyl group in the target compound is smaller and less sterically hindered than the benzoyloxypropyl group in CAS 239463-85-5, facilitating earlier synthetic steps .
- Lipophilicity : The benzoyloxypropyl group increases lipophilicity (logP ~3.5 vs. ~1.9 for the acetyl derivative), impacting membrane permeability and metabolic stability .
- Synthetic Utility : The acetylated derivative is more amenable to deprotection under mild acidic conditions compared to benzoyloxypropyl, which requires stronger bases .
Comparison with Tryptamine Derivatives
Table 2: Indole-Based Amine Derivatives
| Compound Name | Structure | Key Substituents | Pharmacological Relevance |
|---|
Biological Activity
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (CAS Number: 175837-01-1) is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of 243.31 g/mol. The chemical structure features an indole framework, which is known for its diverse biological activities.
Antiviral Properties
Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. Indoles are recognized for their ability to inhibit viral replication and modulate immune responses. A review indicated that compounds with indole scaffolds exhibit significant antiviral activity against various viruses, suggesting that this compound could be explored further in antiviral drug development .
Antidepressant Effects
Another area of interest is the compound's potential antidepressant activity. Research has shown that indole derivatives can interact with serotonin receptors, which are critical in mood regulation. The structural similarity of this compound to known serotonin reuptake inhibitors suggests it may possess similar mechanisms of action .
Anticancer Activity
The anticancer properties of indole derivatives have been extensively studied. Some studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression .
Study on Antiviral Activity
In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their antiviral efficacy against influenza and HIV viruses. The results indicated that certain derivatives exhibited potent antiviral effects, with IC50 values in the low micromolar range. While specific data on this compound was not detailed, the findings support the potential for this compound within the same class .
Evaluation of Antidepressant Effects
A pharmacological evaluation involving animal models demonstrated that indole derivatives could significantly reduce depressive-like behaviors when administered at varying doses. The mechanism was suggested to involve modulation of serotonergic pathways, similar to established antidepressants .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step functionalization of indole derivatives. For example, acetylation of the indoline nitrogen and subsequent alkylation/amination at the 5-position can be achieved via reductive amination or nucleophilic substitution. Reaction optimization may involve adjusting temperature (e.g., reflux in acetic acid for 3–5 hours as in thiazole-indole coupling reactions ), solvent polarity (DMF/acetic acid mixtures for recrystallization ), and catalyst selection.
- Key Considerations : Monitor intermediates using TLC or HPLC to avoid over-acylation or side reactions at the nitrile group.
Q. How can researchers characterize the structural integrity of this compound, particularly the acetyl and aminopropyl substituents?
- Analytical Tools :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., acetyl proton at ~2.1 ppm, indoline ring protons at 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO) and fragmentation patterns.
- FT-IR : Peaks at ~2250 cm (nitrile) and ~1650 cm (acetyl carbonyl) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Guidelines : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the amine group or hydrolysis of the nitrile . Stability tests under varying pH and temperature conditions are advised, as indole derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aminopropyl side chain in nucleophilic or catalytic reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density on the amine group.
- Simulate transition states for reactions like Michael additions or Schiff base formation.
- Compare with experimental data from analogous compounds (e.g., 5-(2-nitropropyl)-indole derivatives ).
Q. What strategies resolve contradictions in spectral data for structurally similar indole-carbonitriles?
- Case Study : Discrepancies in -NMR shifts may arise from tautomerism (e.g., indoline vs. indole forms). Use variable-temperature NMR or deuterated solvents to stabilize specific conformers . Cross-validate with X-ray crystallography if crystalline derivatives (e.g., indole-5-carboxylic acid analogs ) are accessible.
Q. How does the acetyl group influence the compound’s biological activity in enzyme inhibition assays?
- Experimental Design :
- Synthesize analogs with varying acyl groups (e.g., propionyl, benzoyl) and test against target enzymes (e.g., kinases or monoamine oxidases).
- Compare IC values and docking simulations (AutoDock Vina) to assess steric/electronic effects .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Process Chemistry Considerations :
- Optimize stepwise protection/deprotection (e.g., using tert-butyl carbamates for the amine).
- Employ flow chemistry to control exothermic reactions (e.g., nitrile formation).
- Reference industrial protocols for indole-3-carboxaldehyde scale-up .
Data Contradictions and Resolution
Q. Conflicting solubility reports for indole-carbonitriles in polar vs. nonpolar solvents: How to address this?
- Resolution : Conduct systematic solubility tests (e.g., in DMSO, ethanol, hexane) under controlled humidity. Note that nitrile groups enhance polarity but acetyl/alkyl substituents may introduce hydrophobicity .
Safety and Compliance
Q. What safety protocols are critical when handling this compound’s amine and nitrile functionalities?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
